18-Hydroxyoctadecyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxyoctadecyl octadecanoate is a chemical compound that belongs to the class of long-chain fatty acid esters It is characterized by the presence of a hydroxyl group on the 18th carbon of the octadecyl chain, which is esterified with octadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyoctadecyl octadecanoate typically involves the esterification of 18-hydroxyoctadecanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
18-Hydroxyoctadecyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the 18th carbon can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 18-Ketooctadecyl octadecanoate or 18-carboxyoctadecyl octadecanoate.
Reduction: Octadecyl octadecanoate.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
18-Hydroxyoctadecyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: It serves as a substrate for enzymes involved in lipid metabolism and can be used to study the biochemical pathways of fatty acid esters.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 18-Hydroxyoctadecyl octadecanoate involves its interaction with lipid membranes and enzymes. The hydroxyl group on the 18th carbon allows it to form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can be hydrolyzed by esterases to release 18-hydroxyoctadecanoic acid and octadecanol, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
18-Hydroxyoctadecyl octadecanoate can be compared with other long-chain fatty acid esters, such as:
Octadecyl octadecanoate: Lacks the hydroxyl group on the 18th carbon, making it less reactive.
18-Hydroxyoctadecanoic acid: Contains a free carboxyl group instead of being esterified, which affects its solubility and reactivity.
Stearyl stearate: Similar in structure but lacks the hydroxyl group, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
50807-32-4 |
---|---|
Molekularformel |
C36H72O3 |
Molekulargewicht |
553.0 g/mol |
IUPAC-Name |
18-hydroxyoctadecyl octadecanoate |
InChI |
InChI=1S/C36H72O3/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30-33-36(38)39-35-32-29-26-23-20-17-14-11-10-13-16-19-22-25-28-31-34-37/h37H,2-35H2,1H3 |
InChI-Schlüssel |
JUEPCARPXDIGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.